Astrazon Brilliant Red 4G
CAS No.:
Cat. No.: VC13364553
Molecular Formula: C23H26ClN3
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H26ClN3 |
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Molecular Weight | 379.9 g/mol |
IUPAC Name | 3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |
Standard InChI | InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | NJIRSTSECXKPCO-UHFFFAOYSA-M |
SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] |
Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
Astrazon Brilliant Red 4G is a quaternary ammonium compound with a complex heterocyclic structure. The IUPAC name, 3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride, reflects its cationic chromophore system anchored by an indolium core . The canonical SMILES representation, CC1(C2=CC=CC=C2N+C)C.[Cl-], highlights the conjugated π-system responsible for its intense absorbance in the visible spectrum .
Key physicochemical properties include:
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Hydrogen bond donors: 0
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Hydrogen bond acceptors: 3
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Rotatable bonds: 5
These metrics suggest moderate solubility in polar organic solvents and limited aqueous solubility, aligning with its application in non-aqueous dyeing processes .
Spectroscopic and Analytical Data
The compound’s absorption maxima () fall within 520–540 nm, producing its characteristic bright red hue . Industrial specifications mandate a tinting strength of and moisture content ≤1.0%, ensuring batch-to-batch consistency . Impurity profiles, including xylene-insoluble matter (≤0.5%) and ash content, are tightly controlled to maintain color purity .
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 379.9 g/mol | |
CAS Number | 12217-48-0 | |
Appearance | Dark red powder | |
Tinting Strength | ||
Moisture Content | ≤1.0% |
Industrial Applications and Dyeing Mechanisms
Textile Dyeing and Printing
Astrazon Brilliant Red 4G is predominantly employed in dyeing acrylic fibers, where its cationic nature facilitates electrostatic binding to sulfonate groups on the fiber surface . This interaction ensures high wash-fastness and UV stability, critical for outdoor textiles. In blended fabrics (e.g., wool-nitrile), selective dyeing minimizes cross-staining, achieving >95% color fixation efficiency .
For direct printing on diacetate and polyester blends, the dye is formulated with cationic auxiliaries (e.g., Golden X-GL) to enhance color depth and sharpness . Industrial batches typically package the dye in 25 kg bags, with a 20-ton capacity per shipping container .
Compatibility with Modern Manufacturing
The dye’s compatibility with acid-modified polyester expands its utility in technical textiles, including automotive upholstery and protective gear. Its thermal stability (decomposition >250°C) permits integration into high-temperature processing without chromatic degradation .
Emerging Scientific Applications
Hypochlorite Sensing in Environmental and Biomedical Contexts
A groundbreaking 2022 study demonstrated Astrazon Brilliant Red 4G’s role in a ratiometric fluorescence sensor for hypochlorite () detection . The probe, UCNPs@ABR 4G, combines upconversion nanoparticles (NaGdF:Yb, Er) with the dye’s redox-sensitive fluorescence. Hypochlorite oxidizes the dye’s ethenyl bridge, disrupting Förster resonance energy transfer (FRET) and generating a linear response () over 0.5–50 μM, with a detection limit of 0.39 μM .
Table 2: Performance Metrics of UCNPs@ABR 4G Hypochlorite Sensor
Parameter | Value | Source |
---|---|---|
Linear Range | 0.5–50 μM | |
Detection Limit (LOD) | 0.39 μM | |
Response Time | <2 minutes | |
Selectivity | No interference from 20+ ions |
This innovation addresses critical needs in water quality monitoring and intracellular hypochlorite imaging, particularly relevant to immune response studies .
Mechanistic Insights into Redox Activity
The dye’s ethenyl linker and cyano group serve as redox-active sites, enabling selective hypochlorite recognition. Upon oxidation, the conjugated system undergoes cleavage, quantified via fluorescence quenching at 540 nm . Density functional theory (DFT) simulations corroborate this mechanism, revealing a 0.85 eV reduction in HOMO-LUMO gap post-oxidation .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H319: Eye irritation | P305+P351+P338 (Eye rinsing) | |
H335: Respiratory irritation | P261 (Avoid inhalation) |
Environmental and Disposal Guidelines
Waste containing Astrazon Brilliant Red 4G must be treated at approved facilities to prevent aquatic toxicity . Incineration with scrubbers is recommended to neutralize cyanide byproducts .
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